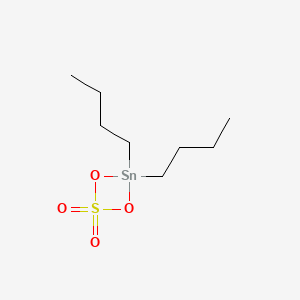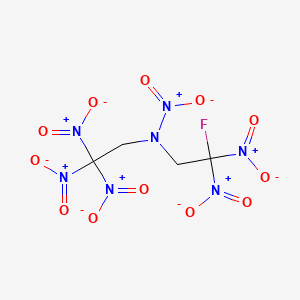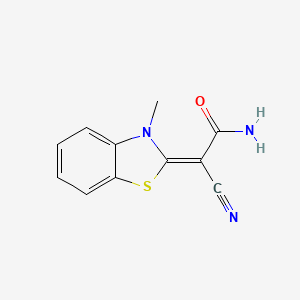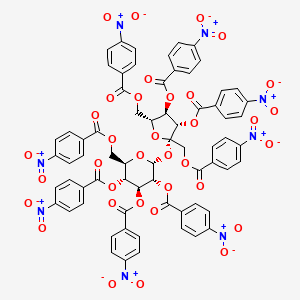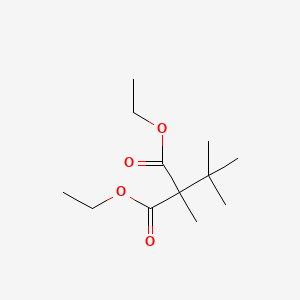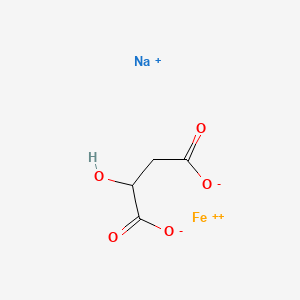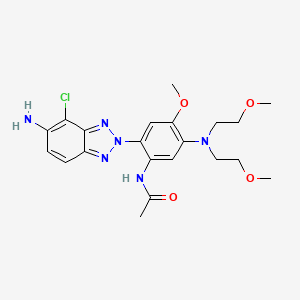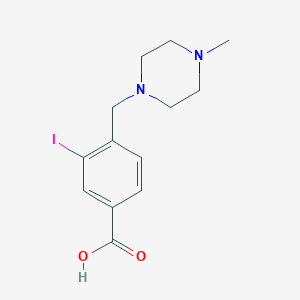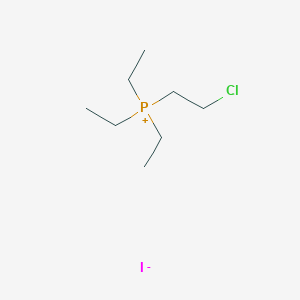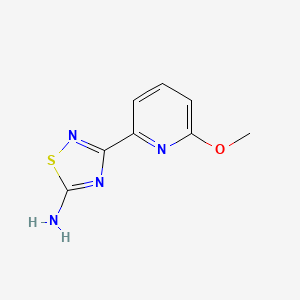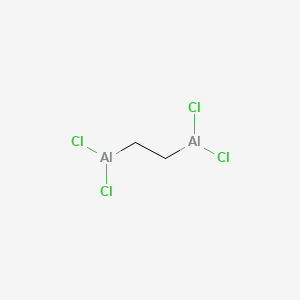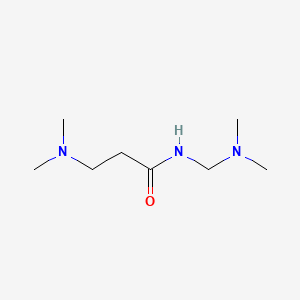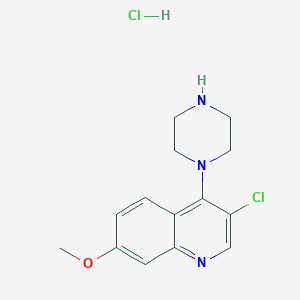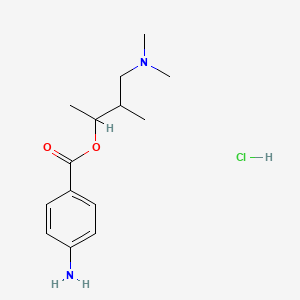
Tutocaine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tutocaine hydrochloride is a local anesthetic that was synthesized in Germany by a team of Bayer AG scientists led by pharmacologist Werner Schulemann in 1924 . It was developed as an alternative to other local anesthetics like cocaine, eucaine, amylocaine, and procaine, offering a less toxic yet more potent option . This compound is known for its ability to effectively block pain without imposing significant adverse effects .
準備方法
The synthesis of tutocaine hydrochloride involves several steps, starting with the preparation of the base compound, tutocaine. The synthetic route typically includes the following steps:
Formation of the base compound: The initial step involves the reaction of specific aromatic and aliphatic amines with appropriate acid chlorides to form the base compound.
Hydrochloride formation: The base compound is then reacted with hydrochloric acid to form this compound.
Industrial production methods involve the large-scale synthesis of the base compound followed by its conversion to the hydrochloride salt. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Tutocaine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Tutocaine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of local anesthetics and their chemical properties.
Biology: this compound is used in biological research to study its effects on nerve cells and ion channels.
作用機序
Tutocaine hydrochloride exerts its effects by blocking sodium ion channels on nerve membranes. This action inhibits the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area . The molecular targets involved in this mechanism are the sodium ion channels, which are essential for the propagation of nerve signals .
類似化合物との比較
Tutocaine hydrochloride is unique in its balance of potency and toxicity compared to other local anesthetics. Similar compounds include:
Cocaine: This compound is up to eight times less toxic than cocaine.
Procaine: It is twice as powerful as procaine.
Eucaine: Another alternative to cocaine, but this compound offers a better safety profile.
Amylocaine: Similar in use but less potent compared to this compound.
This compound stands out due to its higher potency and lower toxicity, making it a preferred choice in various medical and research applications .
特性
CAS番号 |
532-62-7 |
|---|---|
分子式 |
C14H23ClN2O2 |
分子量 |
286.80 g/mol |
IUPAC名 |
[4-(dimethylamino)-3-methylbutan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-10(9-16(3)4)11(2)18-14(17)12-5-7-13(15)8-6-12;/h5-8,10-11H,9,15H2,1-4H3;1H |
InChIキー |
ZGKJESGFAPAQKB-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)C)C(C)OC(=O)C1=CC=C(C=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


